molecular formula C20H14BrFN2O3S B11361312 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11361312
M. Wt: 461.3 g/mol
InChI Key: CUMZEQVTKNCSQU-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazin ring and a fluorinated phenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazin ring system. This can be achieved through a series of cyclization reactions, followed by bromination to introduce the bromine atom at the 9th position. The final step involves the acylation of the dibenzo-thiazin intermediate with 2-fluorophenylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, efficient purification techniques, and the development of scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the dibenzo-thiazin ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound shares the dibenzo-thiazin ring system but lacks the fluorophenylacetamide group.

    N-(2-fluorophenyl)acetamide: This compound contains the fluorophenylacetamide group but lacks the dibenzo-thiazin ring system.

Uniqueness

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide is unique due to the combination of the brominated dibenzo-thiazin ring and the fluorinated phenylacetamide group

Properties

Molecular Formula

C20H14BrFN2O3S

Molecular Weight

461.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H14BrFN2O3S/c21-13-9-10-18-15(11-13)14-5-1-4-8-19(14)28(26,27)24(18)12-20(25)23-17-7-3-2-6-16(17)22/h1-11H,12H2,(H,23,25)

InChI Key

CUMZEQVTKNCSQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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